molecular formula C16H10N4Na2O9S2 B1450915 2-Naphthalenesulfonic acid, 6-amino-4-hydroxy-5-[(4-nitro-2-sulfophenyl)azo]-, disodium salt CAS No. 6441-91-4

2-Naphthalenesulfonic acid, 6-amino-4-hydroxy-5-[(4-nitro-2-sulfophenyl)azo]-, disodium salt

Cat. No. B1450915
CAS RN: 6441-91-4
M. Wt: 512.4 g/mol
InChI Key: ARZVLGVDYAMAFX-UHFFFAOYSA-L
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Description

The compound “2-Naphthalenesulfonic acid, 6-amino-4-hydroxy-5-[(4-nitro-2-sulfophenyl)azo]-, disodium salt” is a research compound. It is derived from 6-Amino-4-hydroxy-2-naphthalenesulfonic acid, which is obtained as white or gray crystals . The sodium salt of this compound dissolves readily in water to form solutions that exhibit a blue fluorescence .


Synthesis Analysis

The synthesis of this compound involves the azo coupling reaction of 6-Amino-4-hydroxy-2-naphthalenesulfonic acid with 3-trifluoromethyl- and 4-nitrobenzenediazonium ion in relatively highly concentrated aqueous alkaline solutions . This reaction gives ratios of aminoazo to hydroxyazo compounds .


Molecular Structure Analysis

The molecular structure of the compound can be represented by the SMILES string Nc1ccc2cc(cc(O)c2c1)S(O)(=O)=O . The empirical formula of the compound is C10H9NO4S and its molecular weight is 239.25 .


Chemical Reactions Analysis

The compound undergoes azo coupling reaction with 3-trifluoromethyl- and 4-nitrobenzenediazonium ion in relative highly concentrated aqueous alkaline solutions . This reaction gives ratios of aminoazo to hydroxyazo compounds .


Physical And Chemical Properties Analysis

The compound is obtained as white or gray crystals . It is only sparingly soluble in water even at 100℃ (0.4%) . The sodium salt of this compound dissolves readily in water to form solutions that exhibit a blue fluorescence .

Scientific Research Applications

Synthesis and Chemical Applications

The compound and its derivatives are instrumental in synthesis processes within the chemical industry. For instance, the synthesis of 1,3-dihydroxynaphthalene, which involves the alkaline fusion of sodium naphthalene sulfonate derivatives, highlights the utility of naphthalene sulfonates in producing important chemical intermediates. These processes are valued for their simplicity and environmental friendliness, especially when employing photocatalytic oxidation methods in aqueous nano-TiO2 suspensions (Zhang You-lan, 2005).

Environmental and Industrial Applications

Sulfamic acid, closely related to sulfonate compounds, has shown promise as an eco-friendly alternative for industrial cleaning and corrosion inhibition. This highlights the broader potential of sulfonate-based compounds in environmental applications, providing a less toxic and more sustainable option for metal surface cleaning (C. Verma & M. Quraishi, 2022).

Analytical and Spectrophotometric Applications

Compounds derived from naphthalene sulfonic acids are utilized in analytical chemistry for spectrophotometric determinations. For example, naphthoquinone-4-sulfonic acid salts are valuable analytical derivatization reagents used in spectrophotometrically determining drugs containing primary and secondary amino groups, underscoring the critical role these compounds play in pharmaceutical analyses (R. Ribeiro et al., 2022).

Water Treatment and Environmental Remediation

Bioaugmentation studies, particularly those involving mixed microbial cultures, have demonstrated the effectiveness of these methods in degrading xenobiotics from wastewaters, including detergents and dyes based on naphthalenesulfonic acids. This research points to the potential of bioaugmentation in treating industrial wastewaters, signifying an important application in environmental remediation (M. Glancer-Šoljan et al., 2001).

Genotoxicity and Carcinogenicity Studies

Aromatic aminosulphonic acids, including derivatives of naphthalenesulfonic acid, have been extensively reviewed for their genotoxicity and carcinogenicity. These studies are vital for understanding the safety and environmental impact of these compounds, particularly those used as intermediates in dye and pigment synthesis. The majority have been found to have low or no genotoxic and tumorigenic potential, which is crucial for their continued use in various industries (R. Jung et al., 1992).

properties

IUPAC Name

disodium;6-amino-4-hydroxy-5-[(4-nitro-2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O9S2.2Na/c17-11-3-1-8-5-10(30(24,25)26)7-13(21)15(8)16(11)19-18-12-4-2-9(20(22)23)6-14(12)31(27,28)29;;/h1-7,21H,17H2,(H,24,25,26)(H,27,28,29);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARZVLGVDYAMAFX-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C(C=C(C=C21)S(=O)(=O)[O-])O)N=NC3=C(C=C(C=C3)[N+](=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N4Na2O9S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8064359
Record name 2-Naphthalenesulfonic acid, 6-amino-4-hydroxy-5-[(4-nitro-2-sulfophenyl)azo]-, disodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8064359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

512.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Naphthalenesulfonic acid, 6-amino-4-hydroxy-5-[(4-nitro-2-sulfophenyl)azo]-, disodium salt

CAS RN

6441-91-4
Record name Acid Violet 1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006441914
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Naphthalenesulfonic acid, 6-amino-4-hydroxy-5-[2-(4-nitro-2-sulfophenyl)diazenyl]-, sodium salt (1:2)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Naphthalenesulfonic acid, 6-amino-4-hydroxy-5-[(4-nitro-2-sulfophenyl)azo]-, disodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8064359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium 6-amino-4-hydroxy-5-[(4-nitro-2-sulphonatophenyl)azo]naphthalene-2-sulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.573
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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